Triethyl(3-methoxyprop-1-yn-1-yl)germane
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Overview
Description
Triethyl(3-methoxyprop-1-yn-1-yl)germane is a chemical compound with the molecular formula C10H20GeO. It is a member of the organogermanium compounds, which are known for their diverse applications in various fields such as organic synthesis, materials science, and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl(3-methoxyprop-1-yn-1-yl)germane typically involves the reaction of triethylgermanium chloride with 3-methoxyprop-1-yne in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
Et3GeCl+CH3OCH2C≡CH→Et3GeC≡CCH2OCH3+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Triethyl(3-methoxyprop-1-yn-1-yl)germane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can convert the compound into different organogermanium derivatives.
Substitution: The ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while reduction can produce various organogermanium compounds .
Scientific Research Applications
Triethyl(3-methoxyprop-1-yn-1-yl)germane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organogermanium compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Mechanism of Action
The mechanism of action of Triethyl(3-methoxyprop-1-yn-1-yl)germane involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Triethylgermane: Similar in structure but lacks the methoxyprop-1-yn-1-yl group.
Trimethyl(3-methoxyprop-1-yn-1-yl)germane: Similar but with methyl groups instead of ethyl groups.
Triethyl(3-chloroprop-1-yn-1-yl)germane: Similar but with a chlorine atom instead of a methoxy group.
Uniqueness
Triethyl(3-methoxyprop-1-yn-1-yl)germane is unique due to the presence of the methoxyprop-1-yn-1-yl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
62857-82-3 |
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Molecular Formula |
C10H20GeO |
Molecular Weight |
228.89 g/mol |
IUPAC Name |
triethyl(3-methoxyprop-1-ynyl)germane |
InChI |
InChI=1S/C10H20GeO/c1-5-11(6-2,7-3)9-8-10-12-4/h5-7,10H2,1-4H3 |
InChI Key |
SLYKHJHKGPZJFK-UHFFFAOYSA-N |
Canonical SMILES |
CC[Ge](CC)(CC)C#CCOC |
Origin of Product |
United States |
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